Axitinib impurity 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Axitinib impurity 1 is a byproduct formed during the synthesis of Axitinib, a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors 1, 2, and 3. Axitinib is primarily used for the treatment of advanced renal cell carcinoma after the failure of one prior systemic therapy . The presence of impurities in pharmaceutical compounds is a critical concern as they can affect the efficacy and safety of the drug.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Axitinib impurity 1 involves the synthesis of Axitinib itself. The synthetic route typically includes the use of various reagents and catalysts under controlled conditions. For instance, the synthesis might involve the use of hexane sulphonic acid, ortho-phosphoric acid, and acetonitrile as part of the mobile phase in high-performance liquid chromatography (HPLC) methods .
Industrial Production Methods
In industrial settings, the production of Axitinib and its impurities, including this compound, is carried out using validated methods that comply with International Council for Harmonisation (ICH) guidelines. These methods ensure the accuracy, linearity, precision, and robustness of the production process .
化学反応の分析
Types of Reactions
Axitinib impurity 1 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The conditions for these reactions are typically controlled to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might result in the formation of sulfoxides or sulfones, while reduction might yield alcohols or amines.
科学的研究の応用
Axitinib impurity 1 has several scientific research applications, including:
Chemistry: It is used to study the stability and degradation pathways of Axitinib.
Biology: It helps in understanding the biological activity and potential toxicity of impurities in pharmaceutical compounds.
Medicine: Research on this compound aids in ensuring the safety and efficacy of Axitinib as a therapeutic agent.
作用機序
The mechanism of action of Axitinib impurity 1 is closely related to that of Axitinib. Axitinib works by selectively inhibiting vascular endothelial growth factor receptors 1, 2, and 3, thereby blocking angiogenesis, tumor growth, and metastases . The impurity itself may not have significant pharmacological activity, but its presence can influence the overall efficacy and safety profile of the drug.
類似化合物との比較
Similar Compounds
Zanubrutinib: Used as an anti-cancer medication for mantle cell lymphoma.
Upadacitinib: Used to treat rheumatoid arthritis.
Uniqueness
Axitinib impurity 1 is unique in its formation and presence as a byproduct during the synthesis of Axitinib. Unlike other similar compounds, it is specifically associated with the production of Axitinib and its related substances. Its study is crucial for understanding the complete profile of Axitinib and ensuring its safety and efficacy in clinical use.
特性
IUPAC Name |
N-methyl-2-[3-(2-pyridin-2-ylethenyl)-1-(2-pyridin-2-ylethyl)indazol-6-yl]sulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N5OS/c1-30-29(35)25-10-2-3-11-28(25)36-23-13-14-24-26(15-12-21-8-4-6-17-31-21)33-34(27(24)20-23)19-16-22-9-5-7-18-32-22/h2-15,17-18,20H,16,19H2,1H3,(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJYRGAWBXMDSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3CCC4=CC=CC=N4)C=CC5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。